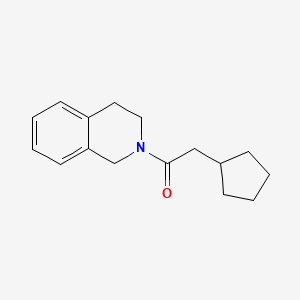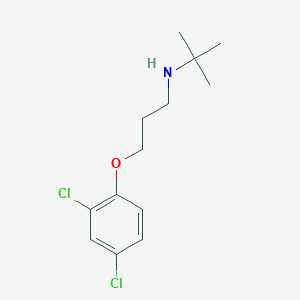
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine, also known as BDP-12, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D2 receptor and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of dopamine neurotransmission. By blocking the binding of dopamine to the D2 receptor, this compound can modulate dopamine signaling and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been found to decrease dopamine release and inhibit dopamine-mediated behaviors. It has also been shown to modulate other neurotransmitter systems such as glutamate and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine is its selectivity for the dopamine D2 receptor, which allows for specific targeting of this receptor in experimental settings. It also has a relatively high affinity for the receptor, which can enhance its potency. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine in scientific research. One area of focus is the development of more selective and potent dopamine D2 receptor antagonists that can be used to study the role of this receptor in neurological disorders. Another area is the investigation of the effects of this compound on other neurotransmitter systems and how these interactions may contribute to its overall effects. Additionally, there is potential for the use of this compound in the development of new therapeutic agents for the treatment of dopamine-related disorders.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine involves the reaction of 2,4-dichlorophenol with tert-butylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-chloropropane to form this compound. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2,4-dichlorophenoxy)-1-propanamine has been extensively used in scientific research as a tool to study the role of dopamine D2 receptors in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has also been used to investigate the effects of dopamine D2 receptor antagonism on behavior, cognition, and neurochemistry.
Propiedades
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-13(2,3)16-7-4-8-17-12-6-5-10(14)9-11(12)15/h5-6,9,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFOKVRINJIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4998681.png)
![N-(2,4-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4998698.png)
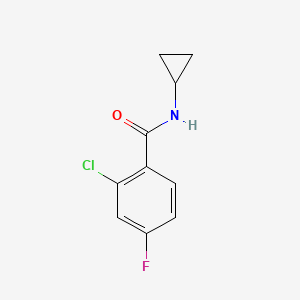
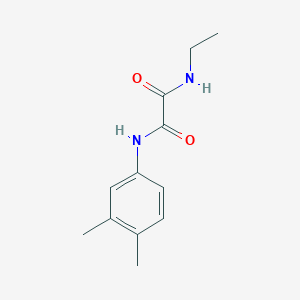
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B4998723.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
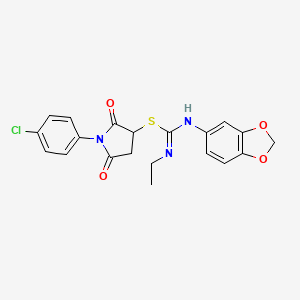
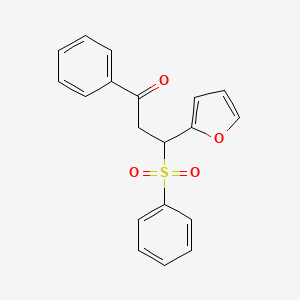
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)
